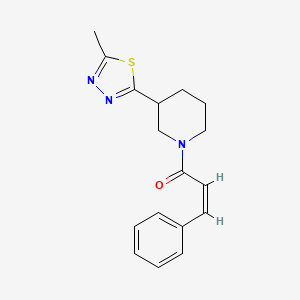

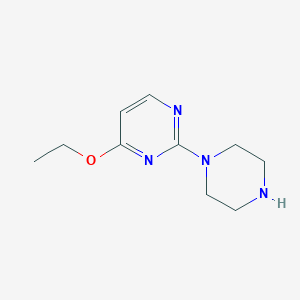

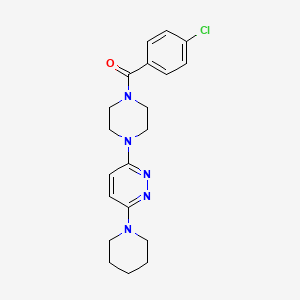

4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

In chemical synthesis, “4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde” serves as a key intermediate or reactant in various catalytic processes. For instance, its derivatives have been synthesized through reactions facilitated by zinc chloride and triethylamine, optimizing specific conditions for improved yields.Molecular Structure Analysis

4-((tetrahydrofuran-3-yl)oxy)benzaldehyde contains total 27 bond(s); 15 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 aldehyde(s) (aromatic), 1 ether(s) (aliphatic), 1 ether(s) (aromatic), and 1 Oxolane(s) .Aplicaciones Científicas De Investigación

Microbial Transformation in Environmental Studies

Research by Nödler et al. (2012) highlights the transformation of sulfamethoxazole (SMX), a sulfonamide antibiotic, under denitrifying conditions in water, identifying the formation and retransformation of transformation products (TPs) including 4-nitro-SMX. This study underscores the importance of understanding antibiotic behavior in environmental processes like bank filtration and artificial recharge (Nödler, Licha, Barbieri, & Pérez, 2012).

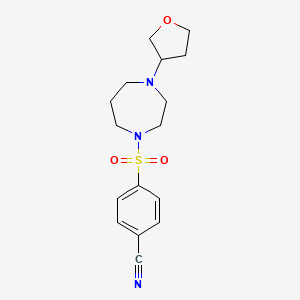

Synthesis of Diazepane Derivatives

A study by Banfi et al. (2007) reports on the synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones using a Ugi multicomponent reaction followed by Mitsunobu cyclization or sulfuryl diimidazole cyclization. This showcases the compound's relevance in constructing diazepane systems, which are significant in medicinal chemistry (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Synthesis of Sulfonamide Derivatives

El-Gaby et al. (2018) conducted a study on the synthesis and in vitro biological screening of sulfonamide derivatives, indicating the versatility of sulfonamide chemistry in drug development. Although the specific structure was not directly mentioned, the synthesis approaches and biological screening methods are relevant to the broader field of sulfonamide research (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).

Novel Condensation Reactions

Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are structurally related to the target compound. This study demonstrates the compound's potential application in the synthesis of biologically active molecules (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).

Environmental Solvate Studies

Tailor and Patel (2015) examined the solvate formation of sulfameter with tetrahydrofuran, among other solvents, highlighting the significance of solvate formation in understanding drug behavior and stability in different environmental conditions (Tailor & Patel, 2015).

Propiedades

IUPAC Name |

4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c17-12-14-2-4-16(5-3-14)23(20,21)19-8-1-7-18(9-10-19)15-6-11-22-13-15/h2-5,15H,1,6-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHXCIZFSIWIAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2634360.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)

![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)

![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)